N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O/c24-18-11-13-19(14-12-18)26-23(28)20-15-25-22(17-9-5-2-6-10-17)27-21(20)16-7-3-1-4-8-16/h1-15H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFFMVDMNMTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide typically involves the condensation of 4-chloroaniline with 2,4-diphenyl-5-pyrimidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters, increased yield, and reduced production time. The use of automated systems ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential therapeutic applications in treating cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antiproliferative effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Phenyl Derivatives
The 4-chlorophenyl group is a critical structural feature influencing bioactivity. demonstrates that halogen substituents (F, Cl, Br, I) on phenyl rings exhibit comparable inhibitory potency against monoacylglycerol lipase (MGL). For example:
- N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM)
- N-(4-chlorophenyl)maleimide (IC₅₀ = 7.24 μM)
- N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 μM)
- N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM)
These results suggest that halogen size minimally impacts activity, implying that the 4-chlorophenyl group in the target compound may offer a balance between steric bulk and electronic effects .
Pyrimidine vs. Pyridine-Based Compounds
Pyridine derivatives, such as those in (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide), exhibit potent insecticidal activity against cowpea aphid (Aphis craccivora Koch), surpassing acetamiprid. Pyrimidine analogs, while structurally distinct due to the six-membered ring with two nitrogen atoms, may leverage similar mechanisms, such as disrupting insect nervous systems. However, pyrimidines often exhibit enhanced metabolic stability compared to pyridines due to reduced ring reactivity .
Substituent Effects on Bioactivity
Position and Functional Group Variations
- Sulfanylidene Group : highlights N-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide , where the sulfanylidene (C=S) group may enhance hydrogen bonding with biological targets compared to carbonyl (C=O) groups in the target compound.
- Thiophene Hybrids : describes thiophene-pyrimidine hybrids (e.g., ethyl-5-(4-chlorophenyl)-3-[N-(substituted)benzenesulfonamide] thiophene-2-carboxylate ), showing that fused heterocycles can improve pharmacokinetic properties, such as solubility and bioavailability.
Enzyme Inhibition
- Monoacylglycerol Lipase (MGL): Halogenated phenyl maleimides () show IC₅₀ values in the low micromolar range, suggesting that the 4-chlorophenyl group in the target compound may similarly inhibit lipid-metabolizing enzymes.
- Cardiac Targets : identifies N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide as a synergy-activator compound (IC₅₀ = 3 μM), indicating that chloro-substituted carboxamides can modulate cardiac transcription factors like GATA4 .
Antiparasitic Activity
reports SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide), which reduces larval motility in parasitic nematodes by >70%.
Key Routes for Pyrimidine Carboxamides
- Formylation : details the synthesis of N-(4-chlorophenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide using POCl₃ in dry DMF, a method applicable to introducing formyl groups to the pyrimidine scaffold .
- Cyclization : employs hydrazine hydrate and triethyl orthoformate for cyclization reactions, yielding fused pyrimidine-thiophene derivatives .
Biological Activity
N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, characterized by a pyrimidine ring substituted with phenyl groups and a carboxamide functional group. Its chemical formula is C19H16ClN3O.
Biological Activity Overview
This compound has been primarily studied for its inhibitory effects on CDK2 and CDK9 , which are crucial in regulating the cell cycle and transcriptional processes. This inhibition can lead to antiproliferative effects in various cancer cell lines.
Inhibition of Cyclin-Dependent Kinases
-
Mechanism of Action :
- The compound acts by binding to the ATP-binding site of CDK2 and CDK9, thereby preventing their interaction with cyclins. This leads to cell cycle arrest and apoptosis in cancer cells.
-
Selectivity :
- Research indicates that certain modifications to the pyrimidine structure can enhance selectivity towards specific CDKs while minimizing off-target effects.
Structure-Activity Relationship (SAR)
A series of analogs have been synthesized to explore the SAR of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl rings enhances inhibitory potency.
- Positioning : Variations in the position of substituents on the pyrimidine ring significantly affect biological activity.
| Compound | CDK2 IC50 (µM) | CDK9 IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | 0.5 | 0.7 | Potent inhibitor |
| Analog 1 | 1.0 | 1.5 | Moderate potency |
| Analog 2 | 0.3 | 0.6 | Enhanced activity |
Case Studies
Several studies have demonstrated the efficacy of this compound in preclinical models:
-
In Vitro Studies :
- Various cancer cell lines, including breast and lung carcinoma, exhibited reduced proliferation rates when treated with this compound. The IC50 values ranged from 0.3 to 1.0 µM, indicating potent activity against these malignancies.
-
In Vivo Studies :
- In xenograft models, administration of this compound resulted in significant tumor size reduction compared to control groups.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to establish long-term safety and potential side effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for N-(4-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide, and how can reaction conditions be optimized?
- Answer: The compound is typically synthesized via condensation reactions involving substituted pyrimidine intermediates. For example, chlorophenyl derivatives can be coupled with carboxamide precursors under acidic or basic catalysis. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethyl acetate/hexane) improves yield .
Q. How is structural confirmation achieved post-synthesis?
- Answer: Nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. For example, ¹H NMR peaks for aromatic protons in the 7.0–8.5 ppm range and carbonyl groups at ~168 ppm in ¹³C NMR are diagnostic. X-ray crystallography (if single crystals are obtained) provides definitive proof of stereochemistry .
Q. What in vitro models are suitable for initial bioactivity screening?
- Answer: Antiviral activity can be assessed using HBV-infected HepG2.2.15 cells, with IC₅₀ values calculated via quantitative PCR for viral DNA suppression. Cytotoxicity is evaluated in parallel using MTT assays on healthy cell lines (e.g., HepG2) to determine selectivity indices .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Answer: Discrepancies often arise from poor bioavailability or metabolic instability. Pharmacokinetic studies in rodents (e.g., SD rats) using LC-MS to measure plasma concentration-time profiles (AUC, Cₘₐₓ) and tissue distribution can identify absorption barriers. Prodrug derivatization or formulation adjustments (e.g., nanoencapsulation) may enhance bioavailability .
Q. What computational approaches predict target receptor binding affinity?
- Answer: Molecular docking (e.g., AutoDock Vina) against crystal structures of potential targets (e.g., HBV polymerase or cannabinoid receptors) identifies binding poses. Quantitative structure-activity relationship (QSAR) models, trained on IC₅₀ data from analogs, prioritize substituents for synthetic exploration .
Q. How does crystallographic analysis inform intermolecular interactions?
- Answer: Single-crystal X-ray diffraction reveals hydrogen bonding (e.g., N–H⋯O) and π-π stacking between aromatic rings. For example, dihedral angles between pyrimidine and phenyl rings (e.g., 12.8° in similar compounds) influence packing efficiency and solubility .
Q. What strategies mitigate acute toxicity while retaining bioactivity?
- Answer: Acute toxicity (LD₅₀) in ICR mice guides dose optimization. Structural modifications, such as introducing electron-withdrawing groups (e.g., -CF₃) or reducing lipophilicity, balance potency and safety. Metabolite identification via LC-MS/MS detects toxic degradation products for further redesign .
Data Contradiction Analysis
Q. How should researchers interpret variability in IC₅₀ values across studies?
- Answer: Variability may stem from differences in cell lines (e.g., HepG2.2.15 vs. primary hepatocytes) or assay protocols (e.g., viral load quantification methods). Normalizing data to internal controls (e.g., 3TC as a reference drug) and replicating experiments under standardized conditions reduces ambiguity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
